molecular formula C19H21N3O4S B11631539 (2Z)-2-[3-methoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[3-methoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11631539
M. Wt: 387.5 g/mol
InChI Key: WTIXGLFOOZABKC-WJDWOHSUSA-N
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Description

The compound (2Z)-2-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-(pentyloxy)benzaldehyde with 6-methyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: The methoxy and pentyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Halogenation or nitration can occur on the aromatic ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different physical and chemical properties.

Scientific Research Applications

The compound (2Z)-2-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-{[3-METHOXY-4-(HEXYLOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • **(2Z)-2-{[3-METHOXY-4-(BUTYLOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of (2Z)-2-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

(2Z)-2-[(3-methoxy-4-pentoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H21N3O4S/c1-4-5-6-9-26-14-8-7-13(10-15(14)25-3)11-16-18(24)22-19(27-16)20-17(23)12(2)21-22/h7-8,10-11H,4-6,9H2,1-3H3/b16-11-

InChI Key

WTIXGLFOOZABKC-WJDWOHSUSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2)OC

Origin of Product

United States

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